2-(4-Fluorophenyl)-6-(trifluoromethyl)pyridine
Overview
Description
2-(4-Fluorophenyl)-6-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with a 4-fluorophenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyridine ring are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can include various derivatives of this compound, each with different functional groups and properties. These derivatives can be tailored for specific applications in research and industry.
Scientific Research Applications
2-(4-Fluorophenyl)-6-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing fluorinated groups.
Biology: It can be used in the study of biological systems and the development of fluorinated pharmaceuticals.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: It is used in the development of materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-6-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways within a system. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The specific molecular targets and pathways can vary depending on the application, but they often involve interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)pyridine: Lacks the fluorophenyl group, leading to variations in its applications and interactions.
4-Fluoro-2-(trifluoromethyl)benzene: Contains both substituents but lacks the pyridine ring, affecting its overall properties and uses.
Uniqueness
2-(4-Fluorophenyl)-6-(trifluoromethyl)pyridine is unique due to the presence of both the fluorophenyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-(4-fluorophenyl)-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N/c13-9-6-4-8(5-7-9)10-2-1-3-11(17-10)12(14,15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCZCWOYPPQGLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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